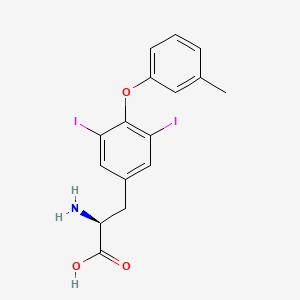

3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

Description

Structural Characteristics and Chemical Classification within Iodinated Tyrosine Derivatives

The chemical structure of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is defined by its L-tyrosine core, which provides the basic amino acid framework of an alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain. The side chain is where the significant modifications are located. The phenolic ring of tyrosine is substituted with two iodine atoms at the 3 and 5 positions, a modification that is also found in the endogenous thyroid hormone precursor 3,5-diiodo-L-tyrosine (DIT). nih.govcaymanchem.com The hydroxyl group of the phenol (B47542) is ether-linked to a 3-methylphenyl (m-cresyl) group.

This compound can be classified as an iodinated, O-aryl-substituted L-tyrosine derivative. The presence of iodine atoms significantly increases the molecule's molecular weight and lipophilicity. cymitquimica.com The O-arylation further modifies its steric and electronic properties compared to the parent molecule, L-tyrosine, and its di-iodinated precursor.

Table 1: Inferred Physicochemical Properties of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅I₂NO₃ |

| InChI Key | Inferred based on structure |

| IUPAC Name | (2S)-2-amino-3-[4-(3-methylphenoxy)-3,5-diiodophenyl]propanoic acid |

Academic Significance of Investigating Synthetic Amino Acid Derivatives in Chemical Biology

The investigation of synthetic amino acid derivatives is a cornerstone of chemical biology, offering powerful tools to probe and manipulate biological systems. amerigoscientific.com These unnatural amino acids, when incorporated into peptides and proteins, can introduce novel functionalities, enhance stability, and provide insights into protein structure and function. researchgate.net They are instrumental in protein engineering and drug discovery. researchgate.net

The specific modifications in 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine—iodination and O-arylation—are of particular academic interest. Iodinated tyrosine derivatives are crucial intermediates in thyroid hormone biosynthesis and have been explored as imaging agents in nuclear medicine. caymanchem.commdpi.com The introduction of iodine can also influence molecular interactions, such as halogen bonding, which can affect peptide aggregation and enzyme cleavage kinetics. nih.gov O-aryl substitution on tyrosine analogues can alter their biological activity, as seen in related thyroid hormone analogues where such modifications can influence their binding to receptors and transport proteins. cymitquimica.com The study of compounds like 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, therefore, contributes to a deeper understanding of how specific chemical modifications can modulate the biological activity of amino acids and the peptides or proteins that may incorporate them.

Research Gaps and Future Perspectives on 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

A primary focus would be the development of a synthetic route to produce this compound. This could potentially be adapted from methods used for the synthesis of other O-aryl tyrosine derivatives or through novel synthetic strategies. Once synthesized, a thorough characterization of its physicochemical properties, including its solubility, stability, and spectroscopic data, would be essential.

Future research could then explore its potential biological activities. Given its structural similarity to thyroid hormone precursors and other iodinated compounds, investigating its role in thyroid hormone metabolism or as a potential modulator of thyroid hormone receptors would be a logical step. Furthermore, its potential as a tool in chemical biology could be explored, for instance, by incorporating it into peptides to study the effects of this specific modification on peptide structure and function. The unique combination of di-iodination and O-(3-methylphenyl) substitution may confer novel properties that could be exploited in the design of new therapeutic agents or diagnostic probes.

Structure

3D Structure

Properties

CAS No. |

80248-14-2 |

|---|---|

Molecular Formula |

C16H15I2NO3 |

Molecular Weight |

523.10 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3,5-diiodo-4-(3-methylphenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C16H15I2NO3/c1-9-3-2-4-11(5-9)22-15-12(17)6-10(7-13(15)18)8-14(19)16(20)21/h2-7,14H,8,19H2,1H3,(H,20,21)/t14-/m0/s1 |

InChI Key |

VLTNXXZNHLIABH-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Diiodo O 3 Methylphenyl L Tyrosine

Established Synthetic Pathways for the 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine Core

The synthesis of the foundational 3,5-diiodo-L-tyrosine scaffold and its subsequent elaboration to the target diaryl ether can be approached through several established routes. These methods often involve direct electrophilic iodination and require careful consideration of protective group strategies to ensure regioselectivity and prevent unwanted side reactions. The formation of the crucial diaryl ether bond is typically achieved via copper-catalyzed cross-coupling reactions.

Direct Iodination Strategies on Tyrosine Precursors

The introduction of iodine atoms onto the tyrosine ring is a key first step in the synthesis of 3,5-diiodo-L-tyrosine. This is typically achieved through electrophilic aromatic substitution. A common method involves the direct iodination of L-tyrosine using molecular iodine (I₂) in the presence of a base, such as aqueous ethylamine (B1201723) or ammonia. The base is crucial for neutralizing the hydrogen iodide (HI) byproduct and driving the reaction to completion. Another approach utilizes a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide, which oxidizes iodide to the more electrophilic iodine. More contemporary methods may employ alternative iodinating agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) to achieve a more controlled and efficient reaction. The reactivity of the phenol (B47542) group in tyrosine activates the aromatic ring, directing the iodination to the ortho positions (3 and 5) relative to the hydroxyl group.

| Iodination Method | Reagents | Key Features |

| Direct Iodination | L-tyrosine, I₂, Sodium Iodide, Aqueous Ethylamine | Classical and straightforward method. |

| Oxidation-Assisted Iodination | L-tyrosine, I₂, H₂O₂, Acetic Acid, Hydrochloric Acid | In situ generation of the electrophilic iodinating species. |

| Modern Iodination | L-tyrosine, N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) | Milder conditions and potentially higher yields. |

Application of Protective Group Chemistry in Multi-step Synthesis

Due to the multiple reactive functional groups in L-tyrosine (amino, carboxyl, and phenol), the use of protecting groups is essential for a successful multi-step synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine. The amino group is commonly protected as an N-acetyl (NAc) or tert-butyloxycarbonyl (Boc) derivative. The carboxyl group can be protected as a methyl or ethyl ester. These protecting groups prevent unwanted side reactions during the iodination and subsequent coupling steps. For instance, N-acetylation of L-tyrosine can be achieved using acetic anhydride. The resulting N-acetyl-L-tyrosine can then be iodinated and subsequently used in the ether linkage formation step. Following the successful construction of the diaryl ether backbone, the protecting groups can be removed under acidic or basic conditions to yield the final product. The choice of protecting groups is critical and must be orthogonal, meaning they can be removed selectively without affecting other parts of the molecule.

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| Amino Group | N-acetyl (NAc), tert-butyloxycarbonyl (Boc) | Acidic or basic hydrolysis (NAc), Strong acid (e.g., TFA) (Boc) |

| Carboxyl Group | Methyl ester, Ethyl ester | Acidic or basic hydrolysis |

Ether Linkage Formation via Coupling Reactions

The formation of the diaryl ether bond between the 3,5-diiodo-L-tyrosine core and the 3-methylphenyl (m-cresyl) group is a pivotal step in the synthesis. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established methods for this transformation. In a typical Ullmann-type reaction, a protected 3,5-diiodo-L-tyrosine derivative (often as a copper salt) is reacted with a 3-methylphenol (m-cresol) derivative. The reaction is usually carried out at elevated temperatures in a high-boiling polar solvent like dimethylformamide (DMF) or pyridine, and in the presence of a base such as potassium carbonate or cesium carbonate.

More modern variations of copper-catalyzed C-O cross-coupling, such as the Chan-Lam coupling, offer milder reaction conditions. The Chan-Lam coupling typically employs a boronic acid derivative of one of the coupling partners, a copper catalyst (e.g., copper(II) acetate), and an amine base in the presence of an oxidant, often air. While the Buchwald-Hartwig amination is well-known for C-N bond formation, related palladium-catalyzed methods for C-O bond formation have also been developed and could potentially be applied.

A plausible synthetic route would involve the coupling of a protected N-acetyl-3,5-diiodo-L-tyrosine ethyl ester with 3-methylphenol in the presence of a copper catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield of the desired diaryl ether.

Advanced Chemical Modification and Analogue Synthesis

Beyond the fundamental synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, advanced methodologies focus on controlling stereochemistry and developing derivatives for specific applications, such as chemical biology and molecular imaging.

Development of Functionalized Derivatives for Chemical Probe Development

The core structure of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can be further modified to create chemical probes for studying biological systems. This involves the attachment of reporter groups, such as fluorophores or affinity tags like biotin (B1667282), to the molecule.

Fluorescent Labeling: A fluorescent dye can be conjugated to the amino or carboxyl group of the amino acid. For example, the free amino group can be reacted with a fluorescent dye containing an isothiocyanate or N-hydroxysuccinimide (NHS) ester functional group. This would result in a fluorescently labeled version of the target molecule that could be used for cellular imaging studies to track its localization and interactions.

Biotinylation: Biotin is a high-affinity ligand for streptavidin and avidin, and its conjugation to a molecule allows for its detection and isolation through affinity-based methods. The carboxyl group of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine could be activated (e.g., as an NHS ester) and then reacted with a biotin derivative containing a free amino group, such as biotin-PEG-amine. The resulting biotinylated probe could be used in pull-down assays to identify binding partners of the parent compound in a cellular lysate.

Radiolabeling: For applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) could be incorporated during the iodination step. This would yield a radiolabeled version of the molecule for in vivo imaging and biodistribution studies.

These functionalized derivatives transform the core molecule into powerful tools for chemical biology research, enabling the investigation of its biological targets and mechanisms of action.

Computational Approaches to Synthesis Design and Reaction Mechanism Elucidation

In the synthesis of complex molecules such as 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, computational chemistry has become an indispensable tool for designing efficient synthetic routes and understanding intricate reaction mechanisms. umn.edu By modeling reactions at a molecular level, chemists can predict outcomes, identify potential challenges, and refine conditions before undertaking extensive laboratory work. These in silico methods provide deep insights into the electronic and structural factors that govern chemical reactivity, guiding the rational design of synthetic strategies. mdpi.com

Quantum Chemical Calculations for Reaction Pathway Analysis

The key transformation in the synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is the formation of a diaryl ether bond, a reaction often accomplished via a copper-catalyzed Ullmann condensation. nih.govacs.org A plausible synthetic route would involve the coupling of a protected 3,5-Diiodo-L-tyrosine derivative with a 3-methylphenyl halide or boronic acid. DFT calculations can be employed to investigate the detailed mechanism of this crucial coupling step.

Computational investigation of this reaction would typically involve:

Modeling Reactants: Building accurate three-dimensional models of the 3,5-diiodo-L-tyrosine substrate, the 3-methylphenyl coupling partner, and the copper catalyst with its associated ligands.

Mapping Potential Mechanisms: The Ullmann reaction mechanism is complex and several pathways have been proposed, including those involving oxidative addition/reductive elimination cycles or single-electron transfer (SET) processes. researchgate.netnih.gov DFT can be used to model the key transition states for each proposed pathway.

Calculating Energy Profiles: By calculating the Gibbs free energy (ΔG) of each stationary point (reactant, transition state, intermediate, product), a detailed energy profile of the reaction can be constructed. The difference in energy between the reactants and the highest-energy transition state gives the activation energy barrier (ΔG‡), which is inversely related to the reaction rate.

Below is a hypothetical data table illustrating the type of results that could be generated from a DFT analysis of the key ether bond formation step.

| Proposed Mechanistic Step | System | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |

| Oxidative Addition | Cu(I)-phenanthroline catalyst | 20.3 | -5.2 |

| Reductive Elimination | Cu(III)-phenanthroline intermediate | 6.9 | -25.8 |

| Single Electron Transfer (SET) | Cu(I)-phenanthroline catalyst | 29.5 | N/A |

This table is illustrative and contains hypothetical data.

In Silico Optimization of Synthetic Yields and Selectivity

Beyond analyzing a single reaction pathway, computational methods can be used to optimize the entire reaction by exploring a vast space of experimental parameters to maximize yield and selectivity. mdpi.com This process, known as in silico optimization, leverages machine learning algorithms and statistical modeling to predict reaction outcomes under various conditions, thereby reducing the need for extensive and costly trial-and-error experimentation in the lab. researchgate.net

One prominent approach involves the development of Quantitative Structure-Activity Relationship (QSAR) or, more specifically, Quantitative Structure-Selectivity Relationship (QSSR) models. researchgate.netnih.govnih.gov These models are trained on datasets from previously conducted reactions. They use a range of descriptors—numerical representations of molecular features like electronic properties (e.g., partial atomic charges) and steric properties (e.g., bond lengths and angles)—to build a mathematical model that correlates these features with a specific outcome, such as reaction yield. chemrxiv.org

More advanced techniques like Bayesian optimization have proven highly effective for refining reaction conditions. semanticscholar.orgchemrxiv.org This algorithm intelligently explores the parameter space (e.g., different catalysts, ligands, solvents, temperatures, and concentrations). It uses the results from a small number of initial experiments to build a probabilistic model of the reaction landscape, which it then uses to select the next set of experimental conditions most likely to improve the yield. mdpi.comsemanticscholar.org

For the synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, an in silico optimization workflow could be designed as follows:

Define Parameter Space: Identify key variables in the diaryl ether coupling reaction. This would include a selection of copper precursors, a library of potential ligands (e.g., phenanthrolines, diamines), various bases (e.g., potassium carbonate, cesium carbonate), and a range of solvents and temperatures.

Model Development: Using a machine learning algorithm, such as a random forest or gradient boosting model, train a predictive model on an existing dataset of similar coupling reactions. chemrxiv.org The model learns the complex relationships between the input parameters and the resulting yield.

Predictive Screening: The trained model is then used to predict the yield for thousands of virtual combinations of the defined parameters, allowing chemists to identify a smaller, more promising set of conditions for experimental validation.

Furthermore, on a process scale, Computational Fluid Dynamics (CFD) can be used to optimize reactor design and operating conditions. resolvedanalytics.comalliedacademies.org CFD simulates fluid flow, heat transfer, and mass transport within the reactor, helping to ensure efficient mixing and temperature control, which are critical for maximizing yield and minimizing byproduct formation in a scaled-up synthesis. blazingprojects.comchemisgroup.usresearchgate.net

The interactive table below demonstrates a hypothetical output from a predictive model for reaction optimization.

| Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

|---|---|---|---|---|

| 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 78 |

| N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100 | 85 |

| L-Proline | K₃PO₄ | DMSO | 120 | 65 |

| 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 82 |

| N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 88 |

| None | Cs₂CO₃ | DMF | 130 | 45 |

In-Depth Analysis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine: A Review of Current Scientific Literature

Following a comprehensive review of available scientific literature, no specific data or research pertaining to the chemical compound 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine could be identified. The requested detailed analysis of its molecular interactions and biological recognition, including receptor binding profiles and enzymatic modulatory activities, cannot be provided due to the absence of published studies on this specific molecule.

The user's query requested a thorough examination of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, structured around a detailed outline focusing on its interaction with thyroid hormone receptors, other nuclear receptor systems, and its impact on enzymatic pathways, particularly those involved in catecholamine synthesis. Extensive searches of scientific databases and chemical repositories yielded no results for this compound, which is characterized by a 3,5-diiodo-L-tyrosine backbone with a 3-methylphenyl group attached via an ether linkage.

Information is widely available for the related compound, 3,5-Diiodo-L-tyrosine (DIT) , a known precursor in the biosynthesis of thyroid hormones. However, the presence of the O-(3-methylphenyl) group in the requested compound creates a distinct chemical entity whose biological properties have not been described in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of data tables and detailed research findings, as specified in the instructions, would require speculation and would not be based on factual, citable evidence.

Molecular Interactions and Biological Recognition of 3,5 Diiodo O 3 Methylphenyl L Tyrosine

Structural Basis of Molecular Recognition

X-ray Crystallography and NMR Spectroscopy of Protein-Ligand Complexes

Currently, there are no publicly available X-ray crystal structures or Nuclear Magnetic Resonance (NMR) spectroscopy studies that detail the binding of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine to any protein. Such studies would be essential to visualize the precise orientation of the compound within a protein's binding site. Key information that could be derived from these experimental techniques would include:

Binding Pose: The exact conformation and orientation of the ligand when bound to its target protein.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or halogen bonds with the diiodo-phenyl group.

Conformational Changes: Understanding how the protein and/or the ligand change shape upon binding.

A hypothetical data table for such a study is presented below to illustrate the type of information that would be generated.

| Parameter | Hypothetical Protein Target | Details |

| PDB Code | N/A | No structure deposited. |

| Resolution (Å) | N/A | Not applicable. |

| Ligand | 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine | Not studied. |

| Key Interacting Residues | N/A | Unknown. |

| Interaction Types | N/A | Unknown. |

Computational Docking and Molecular Dynamics Simulations of Binding

In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations could offer predictive insights into the binding of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine to potential protein targets. These in silico approaches could screen libraries of proteins to identify potential binding partners and simulate the dynamics of the interaction over time.

Molecular Docking: This would predict the preferred binding orientation of the compound to a target protein and estimate the binding affinity.

Molecular Dynamics Simulations: MD simulations would provide a dynamic view of the protein-ligand complex, assessing the stability of the binding pose and characterizing the conformational landscape of the complex.

A summary of potential findings from such simulations is hypothetically tabulated below.

| Simulation Type | Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Molecular Docking | Thyroid Hormone Receptor α | N/A | N/A |

| Molecular Docking | Transthyretin | N/A | N/A |

| MD Simulation | Thyroid Hormone Receptor α | N/A | N/A |

In Vitro Cellular Target Engagement Studies

To complement structural and computational studies, in vitro cellular assays are necessary to confirm that 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine engages with its predicted target within a cellular context and to elucidate its biological activity.

Assessment in Mammalian Cell Lines and Primary Cell Cultures

Experiments using various mammalian cell lines (e.g., hepatic cells, neuronal cells) and primary cell cultures would be required to investigate the cellular effects of the compound. Techniques such as thermal shift assays, cellular reporter assays, or target-specific functional assays would be employed to confirm target engagement and quantify the compound's potency and efficacy.

Studies in Recombinant Expression Systems and Cell-Free Assays

To study the direct interaction between 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine and its putative protein target in a controlled environment, cell-free assays are indispensable. These would involve using purified recombinant proteins and could include:

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity and kinetics.

Enzyme Inhibition Assays: If the target is an enzyme, these assays would determine if the compound acts as an inhibitor and would allow for the determination of parameters like the IC50 value.

A hypothetical data table summarizing potential results from such in vitro studies is provided.

| Assay Type | System | Target | Measured Parameter | Result |

| Cellular Thermal Shift Assay | HepG2 Cells | Unknown | Tagg | N/A |

| Reporter Gene Assay | HEK293T Cells | Thyroid Hormone Receptor | EC50 | N/A |

| Surface Plasmon Resonance | Cell-Free | Recombinant Transthyretin | KD | N/A |

| Enzyme Inhibition Assay | Cell-Free | Recombinant Deiodinase | IC50 | N/A |

Structure Activity Relationship Sar and Structural Analogue Design for 3,5 Diiodo O 3 Methylphenyl L Tyrosine

Positional and Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of thyroid hormone analogues are highly sensitive to the nature and position of substituents on the core diphenyl ether structure. Key structural features, including the iodination pattern, the substitution on the outer phenyl ring, and the stereochemistry of the alanine (B10760859) side chain, play critical roles in receptor binding and subsequent biological response.

The presence and placement of iodine atoms on the inner phenyl ring (the ring attached to the alanine side chain) are crucial for thyromimetic activity. The natural thyroid hormones, thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), both feature a 3,5-diiodo substitution pattern on this ring. nih.govoncohemakey.com This specific arrangement is a key determinant for high-affinity binding to thyroid hormone receptors (TRs).

The bulky iodine atoms at the 3 and 5 positions serve several functions:

They enforce a specific conformation of the diphenyl ether moiety, constraining the two phenyl rings to an almost perpendicular orientation. This conformation is thought to be optimal for fitting into the ligand-binding pocket of TRs. oncohemakey.com

They participate in crucial interactions within the receptor pocket.

They influence the electronic properties of the phenolic hydroxyl group, which is also essential for binding.

Studies on analogues have shown that replacing the 3,5-iodo groups with other halogens, such as bromine, can maintain and sometimes even increase potency. nih.gov For instance, 3,5-dibromo analogues have demonstrated increased potency and oral bioavailability while maintaining selectivity. nih.gov This suggests that while large, bulky substituents at these positions are necessary, iodine is not strictly required, and other halogens can fulfill a similar role. oncohemakey.com However, the complete removal of these bulky groups, as seen in the non-iodinated thyronine, results in a physiologically inactive compound. cdnsciencepub.com

Substituents on the outer phenyl ring (the O-linked phenyl moiety) significantly modulate the biological activity and selectivity of thyroid hormone analogues. In the case of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, the methyl group is located at the 3' position.

The nature and position of this substituent influence several factors:

Receptor Selectivity: The substitution pattern on this ring can determine the analogue's preference for different TR isoforms (e.g., TRα vs. TRβ).

Metabolic Stability: The substituent can influence the molecule's susceptibility to metabolic enzymes like deiodinases, which are responsible for the activation and inactivation of thyroid hormones. wikipedia.orgnih.gov

The stereochemistry of the alanine side chain is a critical determinant of biological activity in thyroid hormone analogues. The naturally occurring thyroid hormones possess the L-configuration at the α-carbon of the alanine side chain. This specific spatial arrangement is essential for optimal interaction with the thyroid hormone receptors.

The importance of the L-configuration has been demonstrated through comparative studies with D-enantiomers. While the D-enantiomer of some analogues can retain selectivity, the L-configuration is generally associated with higher potency. nih.gov The carboxyl and amino groups of the L-alanine side chain form key interactions within the ligand-binding pocket of the receptor. oncohemakey.com Altering this configuration to the D-form or removing the α-amino group altogether, to form a propionic acid side chain, can result in a significant loss of activity. nih.govcdnsciencepub.com This underscores the precise stereochemical requirements for effective receptor binding and activation.

Rational Design and Synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine Analogues

The insights gained from SAR studies provide a foundation for the rational design of novel analogues with tailored properties. By systematically modifying the structure of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, researchers aim to enhance potency, improve receptor isoform selectivity, and optimize pharmacokinetic profiles.

The diphenyl ether linkage is a hallmark of the thyronine nucleus, providing the connection between the two phenyl rings. oncohemakey.com While this oxygen bridge is characteristic of natural thyroid hormones, it is not immutable. The rational design of analogues has involved replacing this ether oxygen with other atoms or groups to probe the structural requirements of this linkage.

Studies have shown that this bridge can be substituted with a sulfur atom to create a diphenyl thioether, which in some cases has led to improved potency. nih.gov Another modification involves replacing the oxygen with a methylene (B1212753) group (-CH2-). nih.gov These modifications alter the angle and flexibility between the two aromatic rings, which in turn affects how the molecule fits into the receptor's binding pocket. The analogue GC-1, for instance, which incorporates a methylene bridge and an oxyacetic acid side chain, shows a high affinity and selectivity for the TRβ receptor. nih.gov The systematic exploration of these linkage variations is a key strategy in the development of selective thyromimetics.

| Linkage Variation | Structural Change | Impact on Activity/Selectivity |

|---|---|---|

| Diphenyl Ether (Native) | -O- | Maintains the characteristic angled conformation of thyroid hormones. |

| Diphenyl Thioether | -S- | Can improve potency, but may reduce oral activity. nih.gov |

| Methylene Bridge | -CH2- | Alters the bond angle and flexibility; has been used in the design of highly selective TRβ agonists like GC-1. nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com This approach has been applied to the design of analogues of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine.

Diiodophenyl Moiety (Inner Ring): The iodine atoms at the 3 and 5 positions are critical, but not irreplaceable. Bioisosteric replacement with other halogens (e.g., bromine, chlorine) or small alkyl groups (e.g., methyl) has been explored. nih.govnih.gov For example, replacing the 3,5-dimethyl groups of the thyromimetic sobetirome (B1681897) with chlorine or bromine resulted in significantly more potent compounds. nih.gov This indicates that the primary requirement is for bulky, lipophilic groups at these positions to ensure proper orientation and interaction within the receptor.

O-Linked Phenyl Moiety (Outer Ring): The 3'-methyl group on the outer ring can also be replaced with other bioisosteres to fine-tune activity. For example, replacing a methyl group with a bromine atom has been suggested as a viable bioisosteric substitution in some contexts. taylorandfrancis.com Furthermore, introducing substituted benzyl (B1604629) or heterocyclic methyl groups at the 3' position has been shown to yield liver-selective, cardiac-sparing thyromimetics. nih.gov These modifications aim to optimize interactions with specific residues in the TR binding pocket to enhance isoform selectivity.

| Moiety | Original Group | Potential Bioisosteric Replacement | Rationale/Observed Effect |

|---|---|---|---|

| Diiodophenyl (Inner Ring) | Iodine | Bromine, Chlorine | Maintains bulky, lipophilic character; can increase potency. nih.govnih.gov |

| Methyl | Maintains selectivity and can confer favorable properties. nih.gov | ||

| O-Linked Phenyl (Outer Ring) | Methyl | Bromine | Similar size and lipophilicity. taylorandfrancis.com |

| Substituted Benzyl/Heterocyclic Methyl | Can confer tissue-selective activity. nih.gov |

Biochemical Pathways and Metabolic Fate of 3,5 Diiodo O 3 Methylphenyl L Tyrosine

Role in Thyroid Hormone Biosynthesis Pathway Investigations

There is no available scientific literature detailing the role of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine in investigations of the thyroid hormone biosynthesis pathway. Research in this area typically focuses on the natural precursors, such as 3,5-Diiodo-L-tyrosine (DIT) , which is a direct intermediate in the production of thyroid hormones. The introduction of the O-(3-methylphenyl) group fundamentally changes the molecule from a precursor to a thyronine analog, shifting its likely biological interactions from biosynthesis pathways to receptor binding and downstream signaling or metabolism.

Biotransformation and Metabolism Studies in Research Models

No dedicated biotransformation or metabolism studies for 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine in any research models (in vivo or in vitro) were found in the scientific literature. The metabolic fate of synthetic thyroid hormone analogs can be complex and is highly dependent on the specific substitutions on the thyronine backbone, which influence enzyme recognition and susceptibility to metabolic reactions.

Interplay with Endogenous Tyrosine Metabolism Pathways

The potential interaction of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine with endogenous tyrosine metabolism pathways remains uninvestigated. Tyrosine is a precursor for neurotransmitters (dopamine, norepinephrine) and melanin, in addition to thyroid hormones. It is unknown whether this analog could act as a competitive inhibitor or substrate for enzymes in these other pathways.

Potential Cross-Talk with Catecholamine Synthesis and Related Pathways

There is no available research investigating the interaction between 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine and the catecholamine synthesis pathway. Studies on its potential effects on key enzymes, such as tyrosine hydroxylase, or its influence on the levels of catecholamines like dopamine (B1211576), norepinephrine, and epinephrine (B1671497) have not been reported.

Investigations of Non-Thyroidal Metabolic Effects in Research Models

No studies in in vitro or in vivo research models have been published that detail any non-thyroidal metabolic effects of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine. Consequently, there is no data on its impact on metabolic parameters such as energy expenditure, lipid metabolism, or glucose homeostasis.

Advanced Analytical Techniques for Characterization and Quantitation of 3,5 Diiodo O 3 Methylphenyl L Tyrosine

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine rely on a suite of high-resolution spectroscopic methods. These techniques probe the molecular structure at an atomic level, providing unambiguous evidence of its constitution and stereochemistry.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the complete structural assignment of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine. Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to piece together the molecular puzzle.

1H NMR spectroscopy provides information on the chemical environment of protons in the molecule. The spectrum of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is expected to show distinct signals for the amino acid backbone (α-H and β-H2), the two aromatic rings, and the methyl group. The protons on the di-iodinated tyrosine ring would appear as a singlet due to symmetrical substitution, while the protons on the 3-methylphenyl ring would exhibit a more complex splitting pattern.

13C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The presence of two iodine atoms on the tyrosine ring would cause significant downfield shifts for the carbon atoms they are attached to (C3' and C5'). The ether linkage (C4'-O-C1'') would also have a characteristic chemical shift.

Two-dimensional NMR experiments are crucial for assigning these signals unequivocally. COSY spectra establish proton-proton correlations within the same spin system, for instance, between the α-H and β-H protons of the tyrosine backbone. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons. The key experiment for confirming the ether linkage is HMBC, which reveals long-range correlations between protons and carbons separated by two or three bonds. An HMBC correlation between the protons on the 3-methylphenyl ring and the C4' carbon of the di-iodinated tyrosine ring would provide definitive proof of the O-(3-methylphenyl) substitution.

Predicted 1H and 13C NMR Chemical Shifts for 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| α-CH | ~4.0 | ~55 | β-CH2, C=O |

| β-CH2 | ~3.1 | ~37 | α-CH, C1', C2', C6' |

| C=O | - | ~175 | α-CH |

| C1' | - | ~138 | β-CH2, H2', H6' |

| C2', C6' | - | ~140 | H2', H6', β-CH2 |

| H2', H6' | ~7.8 (s) | - | C1', C2', C6', C3', C5', C4' |

| C3', C5' | - | ~90 | H2', H6' |

| C4' | - | ~155 | H2', H6', H2'', H6'' |

| C1'' | - | ~158 | H2'', H6'' |

| C2'' | - | ~118 | H2'', H4'', H6'' |

| H2'' | ~6.9 (s) | - | C1'', C2'', C3'', C4'', C6'' |

| C3'' | - | ~140 | H2'', H4'', H5'', CH3 |

| CH3 | ~2.3 (s) | ~21 | C2'', C3'', C4'' |

| C4'' | - | ~125 | H2'', H5'', H6'', CH3 |

| H4'' | ~7.2 (t) | - | C2'', C3'', C4'', C5'', C6'' |

| C5'' | - | ~130 | H4'', H6'' |

| H5'' | ~7.0 (d) | - | C1'', C3'', C4'', C5'', C6'' |

| C6'' | - | ~122 | H2'', H4'', H5'' |

| H6'' | ~6.9 (d) | - | C1'', C2'', C4'', C5'' |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is critical for determining the elemental composition of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C16H15I2NO3.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers further structural confirmation by breaking the molecule into smaller, predictable fragments. The fragmentation pattern provides a "fingerprint" that is unique to the molecule's structure. For 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, characteristic fragmentation pathways would include the loss of the carboxyl group (as CO2 or H2O and CO), cleavage of the amino acid side chain, and fragmentation of the ether linkage. The isotopic signature of the two iodine atoms would also be a key feature in the mass spectrum.

Predicted HRMS Fragmentation Pattern for 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

|---|---|---|

| [M+H]+ | C16H16I2NO3+ | 539.9214 |

| [M+H - HCOOH]+ | C15H14I2N+ | 493.9261 |

| [M+H - C7H7O]+ | C9H9I2NO2+ | 432.8741 |

| [C9H8I2O]+• | Diiodotyrosyl radical cation | 417.8659 |

| [C7H7O]+ | Methylphenyloxy cation | 107.0497 |

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine by measuring the absorption of infrared radiation. The spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, C-N stretching, C-O-C stretching of the ether linkage, and aromatic C-H and C=C stretching. The presence of the heavy iodine atoms would result in C-I stretching vibrations at low frequencies.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine are the primary chromophores. The presence of the di-iodo and O-alkyl substitutions on the tyrosine ring, as well as the additional methylphenyl ring, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted tyrosine.

Expected FTIR Absorption Bands for 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

| Functional Group | Expected Wavenumber (cm-1) |

|---|---|

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| N-H (Amine) | 3400-3250 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic acid) | 1725-1700 |

| C=C (Aromatic) | 1600-1475 |

| C-O-C (Ether) | 1260-1000 |

| C-I | 600-500 |

Advanced Chromatographic and Electrophoretic Methods

For the separation and sensitive quantification of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, particularly in complex matrices, advanced separation techniques are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This method is ideal for trace analysis and for studying the metabolic fate of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine in biological systems.

A reversed-phase high-performance liquid chromatography (HPLC) method would typically be developed to separate the compound from other components in a sample. The separation would be based on the compound's hydrophobicity. Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

For quantification, selected reaction monitoring (SRM) is often employed. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix, allowing for accurate quantification at very low concentrations.

Capillary Electrophoresis for Iodinated Amino Acid Separation and Quantitation

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. creative-proteomics.com CE is particularly well-suited for the separation of amino acids and their derivatives. creative-proteomics.com

For the analysis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, the separation conditions, such as the pH of the running buffer, would be optimized to achieve the best resolution from other iodinated amino acids or potential impurities. The use of additives like cyclodextrins in the buffer can enhance the separation of structurally similar compounds. Detection can be achieved using UV absorbance or by coupling the capillary to a mass spectrometer (CE-MS) for even greater sensitivity and specificity. creative-proteomics.com The reproducibility of migration time and peak area are critical parameters for reliable quantitation using CE.

Radiochemical and Isotopic Labeling Techniques for Biological Tracing

Radiochemical and isotopic labeling techniques offer unparalleled sensitivity and specificity for tracking molecules in complex biological environments. These methods involve the incorporation of a radioactive or stable isotope into the molecular structure of the compound of interest, allowing for its detection and quantification.

Synthesis and Application of Radiolabeled 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine for Receptor Binding Studies

The synthesis of a radiolabeled version of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine would be a critical first step for its use in receptor binding studies. Typically, this would involve the incorporation of a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), into the molecule. The diiodo nature of the parent compound, 3,5-Diiodo-L-tyrosine, provides a direct avenue for such labeling through isotopic exchange reactions or by starting the synthesis with a radiolabeled diiodotyrosine precursor.

Once synthesized, the radiolabeled 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine could be employed in a variety of receptor binding assays to identify and characterize its potential cellular targets. These assays are fundamental in pharmacology for determining the affinity and specificity of a ligand for its receptor.

A hypothetical experimental design for a saturation binding study is outlined in the table below. This type of experiment would allow for the determination of the equilibrium dissociation constant (Kd), a measure of the affinity of the radioligand for its receptor, and the maximum number of binding sites (Bmax).

Table 1: Hypothetical Saturation Binding Assay Parameters for Radiolabeled 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

| Parameter | Description |

| Radioligand | [¹²⁵I]3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine |

| Biological Sample | Membrane preparations from a cell line or tissue suspected to express the target receptor. |

| Incubation Buffer | A buffer system that maintains the stability and activity of the receptor and radioligand. |

| Incubation Time | The time required for the binding reaction to reach equilibrium. |

| Incubation Temperature | A controlled temperature to ensure consistency and stability of the binding reaction. |

| Concentration Range | A series of increasing concentrations of the radioligand to determine saturation. |

| Non-specific Binding | Determined by adding a high concentration of a non-radiolabeled competitor to a parallel set of samples. |

| Separation Method | A method to separate the receptor-bound radioligand from the free radioligand, such as rapid filtration. |

| Detection Method | Quantification of the radioactivity in the separated samples using a gamma counter. |

The data obtained from such an experiment would be analyzed to generate a saturation binding curve, from which the Kd and Bmax values could be derived. These parameters would provide crucial insights into the pharmacological profile of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine.

Stable Isotope Labeling for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. Stable isotope labeling, often using isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), is a key component of MFA.

To study the metabolic fate of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, a version of the molecule could be synthesized with stable isotopes incorporated into its structure. For instance, the tyrosine backbone could be labeled with ¹³C or ¹⁵N.

Once the stable isotope-labeled compound is introduced to a biological system (e.g., cell culture), its metabolism can be traced by analyzing the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the mapping of the metabolic pathways that the compound enters and the quantification of the flux through these pathways.

Table 2: Hypothetical Experimental Workflow for Metabolic Flux Analysis of Stable Isotope-Labeled 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine

| Step | Description |

| 1. Synthesis | Synthesis of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine with stable isotope labels (e.g., ¹³C₆-phenylalanine precursor). |

| 2. Incubation | Introduction of the labeled compound to the biological system of interest (e.g., cultured cells). |

| 3. Metabolite Extraction | Quenching of metabolic activity and extraction of intracellular and extracellular metabolites. |

| 4. Analytical Detection | Analysis of the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the distribution of the stable isotope label. |

| 5. Data Analysis | Use of specialized software to model the metabolic network and calculate the metabolic fluxes based on the isotopic labeling patterns. |

Emerging Research Paradigms and Translational Applications of 3,5 Diiodo O 3 Methylphenyl L Tyrosine

Development as Chemical Probes for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. The structure of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine incorporates features that are amenable to modification for the creation of such probes, including photoaffinity labels and activity-based probes.

Photoaffinity Labeling and Activity-Based Probes in Chemical Biology

Photoaffinity labeling is a powerful technique for identifying and characterizing protein-ligand interactions. This method typically involves a photoreactive group that, upon activation with UV light, forms a covalent bond with interacting proteins. The 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine scaffold could be functionalized with a photoreactive moiety, such as a diazirine or an aryl azide (B81097), to create a photoaffinity probe. Such a probe would enable the identification of specific binding partners of this compound within a cellular context, providing insights into its mechanism of action.

Activity-based probes (ABPs) are another class of chemical tools designed to covalently modify the active site of specific enzymes. mdpi.com These probes typically consist of a reactive group (warhead), a linker, and a reporter tag. nih.gov The design of ABPs based on the 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine scaffold could be envisioned for targeting enzymes that recognize tyrosine or similar phenolic structures. For instance, the iodinated phenyl ring could serve as a recognition element, while the amino acid backbone could be modified to incorporate a reactive warhead.

A key advantage of ABPs is their ability to report on the functional state of an enzyme rather than just its abundance. mdpi.com For example, an ABP derived from 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine could be designed to target a specific tyrosine-utilizing enzyme, with the reporter tag allowing for visualization and quantification of active enzyme molecules.

| Probe Type | Potential Application with 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine | Information Gained |

| Photoaffinity Label | Identification of cellular binding partners. | Target identification and validation. |

| Activity-Based Probe | Covalent modification of enzyme active sites. | Enzyme activity profiling and functional analysis. |

Click Chemistry Conjugation Strategies for Tyrosine Residues

Click chemistry provides a set of rapid, selective, and high-yield reactions for the bioconjugation of molecules. The tyrosine residue within the 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine scaffold is a prime target for such modifications. A number of "tyrosine-click" reactions have been developed, allowing for the site-specific labeling of tyrosine residues in peptides and proteins. rsc.orgnih.gov

One prominent strategy involves the use of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), which react selectively with the phenolic side chain of tyrosine. acs.orgnih.govnih.gov This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for biological applications. nih.govnih.gov By synthesizing a derivative of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine that incorporates a click-compatible handle, such as an azide or an alkyne, it would be possible to conjugate it to a variety of biomolecules, including proteins, nucleic acids, and small-molecule reporters.

These conjugation strategies could be employed to attach fluorescent dyes for imaging studies, affinity tags for pull-down experiments, or cytotoxic payloads for targeted drug delivery. The stability of the resulting linkage is a critical factor, and the tyrosine-click reaction has been shown to form robust conjugates that are stable to a wide range of pH, temperature, and biological conditions. acs.orgnih.gov

High-Throughput Screening and Combinatorial Library Approaches

The 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine scaffold represents a "privileged structure" that can be used as a template for the generation of diverse chemical libraries. These libraries can then be subjected to high-throughput screening to identify compounds with novel biological activities.

Rational Library Design for Targeted Modulators based on 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine Scaffold

Rational library design aims to create a collection of compounds with a high probability of interacting with a specific biological target. The design of a library based on the 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine scaffold would involve the systematic variation of its different structural components. For example, the methylphenyl group could be replaced with other substituted aryl or alkyl groups to explore the effect of steric and electronic properties on biological activity. Similarly, the di-iodo substituents on the tyrosine ring could be varied to include other halogens or functional groups.

The amino acid backbone also provides a point for diversification. The carboxylic acid and amine groups can be modified to create a range of amides, esters, and other derivatives. This approach allows for the creation of a focused library of compounds that explores the chemical space around the parent scaffold. The goal is to identify structure-activity relationships (SARs) that can guide the development of more potent and selective modulators of a given biological target. nih.gov

| Scaffold Component | Potential Modifications | Purpose of Diversification |

| O-(3-methylphenyl) group | Substitution with different aryl/alkyl groups | Explore steric and electronic effects on binding |

| 3,5-Diiodo substituents | Replacement with other halogens or functional groups | Modulate binding affinity and selectivity |

| L-tyrosine backbone | Derivatization of amine and carboxyl groups | Improve pharmacokinetic properties |

Automated Screening for Novel Biological Activities and Phenotypes

Once a combinatorial library based on the 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine scaffold has been synthesized, it can be screened for a wide range of biological activities using automated high-throughput screening (HTS) platforms. HTS allows for the rapid testing of thousands of compounds in parallel, using miniaturized assays that measure a specific biological endpoint. nih.govnih.govresearchgate.net

The types of assays that could be employed are diverse and depend on the therapeutic area of interest. For example, the library could be screened for inhibitors of a particular enzyme, such as a tyrosine kinase, or for compounds that modulate the activity of a specific receptor. selleckchem.comutexas.edu Phenotypic screening, which measures the effect of a compound on a cellular or organismal phenotype, is another powerful approach. This could involve screening for compounds that induce apoptosis in cancer cells, inhibit viral replication, or rescue a disease-related cellular phenotype.

The data generated from HTS can be used to identify "hit" compounds that exhibit the desired biological activity. These hits can then be further characterized and optimized to develop lead compounds for drug discovery programs.

Advanced Computational Chemistry for Predictive Modeling

Computational chemistry and molecular modeling play an increasingly important role in modern drug discovery. These methods can be used to predict the properties of molecules, model their interactions with biological targets, and guide the design of new compounds with improved activity and selectivity.

The structure of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine is well-suited for computational analysis. The presence of the iodine atoms is of particular interest, as halogen bonding has been recognized as an important non-covalent interaction in protein-ligand binding. odu.edu Computational models can be used to predict the strength and geometry of these halogen bonds, providing insights into the binding mode of the compound. nih.gov

Density functional theory (DFT) and other quantum mechanical methods can be used to study the electronic properties of the molecule and to model its reactivity. researchgate.net Molecular dynamics simulations can be employed to study the conformational flexibility of the compound and to model its interactions with a target protein over time.

These computational approaches can be used to build predictive models that can screen virtual libraries of compounds based on the 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine scaffold, prioritizing those with the highest predicted affinity and selectivity for a given target. nih.govhilarispublisher.com This in silico screening can significantly reduce the time and cost of drug discovery by focusing experimental efforts on the most promising candidates. nih.gov The integration of genetic algorithms and deep learning can further enhance the generation of novel inhibitors and the prediction of their bioactivity. arxiv.orgarxiv.org

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning in Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning are powerful computational tools in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For a novel compound like 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, these methods could be instrumental in optimizing its potential as a therapeutic lead.

A typical QSAR/machine learning workflow for lead optimization would involve:

Dataset Compilation: A dataset of structurally related tyrosine derivatives with known biological activities (e.g., binding affinity to a specific receptor or enzymatic inhibition) would be assembled.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties, topology, and electronic features.

Model Development and Validation: Machine learning algorithms, such as random forest regressors or support vector machines, would be trained on the dataset to build a predictive model. nih.gov Rigorous validation techniques, including cross-validation and external validation, are crucial to ensure the model's robustness and predictive power. nih.gov

In Silico Screening and Optimization: The validated model can then be used to predict the activity of new, untested compounds, including derivatives of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the lead optimization process.

Table 1: Hypothetical QSAR Model for Thyroid Receptor Beta Agonists

| Molecular Descriptor | Coefficient | Description |

| LogP | 0.25 | Lipophilicity |

| Topological Polar Surface Area (TPSA) | -0.15 | Polarity |

| Molecular Weight | -0.05 | Size of the molecule |

| Number of Hydrogen Bond Donors | -0.30 | Hydrogen bonding capacity |

| Number of Aromatic Rings | 0.10 | Aromaticity |

This table represents a hypothetical QSAR model and is for illustrative purposes only.

Virtual Screening for Ligand Discovery and Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a novel compound like 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, virtual screening can be employed in two primary ways:

Ligand-Based Virtual Screening: If a set of molecules with known activity against a specific target is available, their 2D or 3D structures can be used as templates to search for other compounds with similar properties. Techniques like substructure searching, fingerprint similarity, and shape-based screening are commonly used. researchgate.net

Structure-Based Virtual Screening: If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict how a library of compounds, including our lead molecule, would bind to the target's active site. This approach can help in identifying potential biological targets for 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine and in understanding its mechanism of action at a molecular level.

These in silico methods can significantly reduce the time and cost associated with the early stages of drug discovery by focusing experimental efforts on the most promising candidates. nih.gov

Potential Applications in Drug Discovery Research and Chemical Biology Tools

Investigation as a Lead Compound for Modulating Thyroid-Related Pathways

Given its structural resemblance to 3,5-diiodo-L-tyrosine, a primary area of investigation for 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine would be its potential to modulate thyroid-related pathways. DIT is a direct precursor in the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). researchgate.net These hormones are crucial for regulating metabolism, growth, and development. nih.gov

Research in this area could explore whether 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine can:

Interact with enzymes involved in thyroid hormone synthesis: This includes thyroid peroxidase and iodotyrosine deiodinase. drugbank.com

Bind to thyroid hormone receptors (THRs): There are two major subtypes, THRα and THRβ, which mediate the genomic actions of thyroid hormones. mdpi.com

Affect the transport of thyroid hormones into cells: This is mediated by transporters such as the monocarboxylate transporter 8 (MCT8). researchgate.net

The discovery of molecules that can selectively modulate these pathways has significant therapeutic potential for treating thyroid disorders such as hypothyroidism, hyperthyroidism, and thyroid cancer.

Utility in Elucidating Fundamental Mechanisms of Tyrosine Metabolism and Signaling Pathways

Tyrosine is a versatile amino acid that serves as a building block for proteins and a precursor for a wide range of signaling molecules, including catecholamines (dopamine, norepinephrine, and epinephrine) and melanin. nih.gov The metabolism of tyrosine is a complex process involving multiple enzymatic steps. creative-proteomics.com

A synthetic derivative like 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine could serve as a valuable chemical tool to probe these pathways. For instance, it could be used to:

Inhibit or modulate the activity of key enzymes in tyrosine metabolism: One such enzyme is tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. caymanchem.com

Study the substrate specificity of enzymes and transporters: By comparing the processing of the modified tyrosine derivative to that of natural tyrosine, researchers can gain insights into the structural requirements for these biological processes.

Serve as a scaffold for the development of more complex molecular probes: The addition of fluorescent tags or reactive groups could allow for the visualization and identification of proteins that interact with tyrosine derivatives in living cells.

Table 2: Key Enzymes in Tyrosine Metabolism

| Enzyme | Function | Role in Signaling |

| Tyrosine Hydroxylase | Converts tyrosine to L-DOPA | Rate-limiting step in dopamine (B1211576) synthesis creative-proteomics.com |

| DOPA Decarboxylase | Converts L-DOPA to dopamine | Neurotransmitter synthesis nih.gov |

| Tyrosinase | Melanin production | Pigmentation |

| Tyrosine Transaminase | Initiates tyrosine catabolism | Amino acid degradation nih.gov |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine, and how is purity validated?

- Methodological Answer : The compound is synthesized via electrophilic iodination of L-tyrosine derivatives using iodine or iodide salts under controlled pH (e.g., phosphate buffer, pH 7.0). Post-synthesis, thin-layer chromatography (TLC) with a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) is used to monitor reaction progress and purity. Ninhydrin spray detects free amino groups, distinguishing unmodified tyrosine from iodinated derivatives . UV-Vis spectrophotometry (400–540 nm) quantifies absorbance shifts caused by iodination, validating structural changes .

Q. Which analytical techniques are critical for confirming the structural integrity of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine?

- Methodological Answer : Key techniques include:

- TLC : Resolves iodinated derivatives from precursors based on mobility differences (e.g., 3-nitrotyrosine vs. nitrosated products) .

- UV-Vis Spectrophotometry : Detects absorbance maxima shifts (e.g., increased absorbance at 400–480 nm post-iodination) .

- Partition Coefficient Analysis : Measures log P values to assess hydrophobicity changes due to iodine substitution, using octanol-water systems .

Q. How does the stability of 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine vary under different storage conditions?

- Methodological Answer : Stability is pH- and light-dependent. Long-term storage at +4°C in inert atmospheres (e.g., argon-saturated buffers) minimizes oxidative decomposition. Accelerated degradation studies using spectrophotometric monitoring (400–540 nm) under varying temperatures and pH levels can establish shelf-life parameters .

Advanced Research Questions

Q. How do the iodine substituents and 3-methylphenyl group influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The iodine atoms enhance electrophilic reactivity, potentially altering binding kinetics with tyrosine-dependent enzymes (e.g., tyrosinase). Competitive inhibition assays using L-tyrosine and its iodinated derivatives, coupled with Michaelis-Menten kinetics, quantify affinity changes . Radiolabeled studies (e.g., ¹⁴C-labeled derivatives) track uptake and metabolism in cellular models .

Q. What experimental strategies address contradictions in reported reactivity data for halogenated tyrosine derivatives?

- Methodological Answer : Contradictions often arise from trace metal contamination (e.g., in buffers) or pH variability. Key strategies include:

- Standardized Buffer Preparation : Use deionized water and inert gas saturation (e.g., argon) to minimize oxidation .

- Cross-Validation : Combine TLC, HPLC, and mass spectrometry to confirm reaction products .

- Control Experiments : Compare nitrosation vs. iodination pathways under identical conditions to isolate variable effects .

Q. Can 3,5-Diiodo-O-(3-methylphenyl)-L-tyrosine serve as a precursor for radiolabeled probes in receptor-binding studies?

- Methodological Answer : Yes. Isotopic labeling (e.g., ¹²⁵I) via electrophilic substitution enables its use in autoradiography or PET imaging. Purification via reverse-phase HPLC ensures radiochemical purity, while competitive binding assays validate specificity for target receptors (e.g., thyroid hormone receptors) .

Q. How does the compound’s solubility profile impact its applicability in in vitro vs. in vivo studies?

- Methodological Answer : The low solubility of iodinated derivatives in aqueous buffers necessitates co-solvents (e.g., DMSO ≤1%) for in vitro assays. For in vivo studies, esterification (e.g., acetyl or methyl esters) improves bioavailability, as demonstrated by nasal absorption studies measuring partition coefficients (log P) and pKa adjustments .

Data Contradictions and Resolution

- Example : reports distinct TLC mobilities for nitrosated vs. iodinated tyrosine derivatives, but some studies may conflate these due to overlapping Rf values. Resolution requires dual detection methods (ninhydrin for amino groups; UV absorbance for aromatic modifications) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.